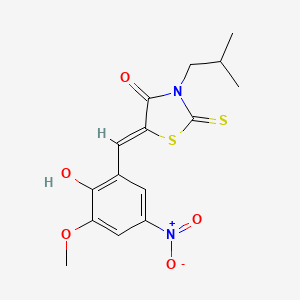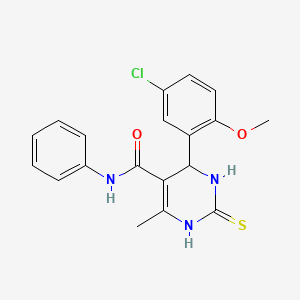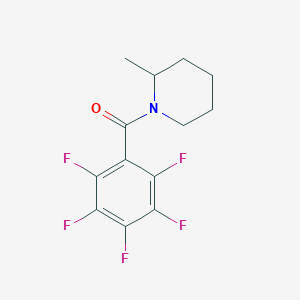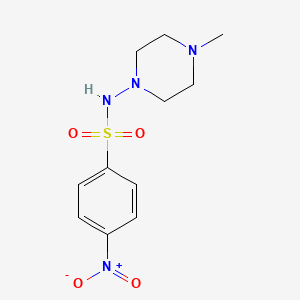
N-(1H-1,2,4-triazol-3-yl)-9H-xanthene-9-carboxamide
Overview
Description
N-(1H-1,2,4-triazol-3-yl)-9H-xanthene-9-carboxamide is a compound that combines the structural features of both triazole and xanthene. Triazoles are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties . Xanthenes, on the other hand, are widely used in dyes and fluorescent materials due to their excellent photophysical properties . The combination of these two moieties in a single molecule can potentially lead to compounds with unique and enhanced biological and photophysical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,4-triazol-3-yl)-9H-xanthene-9-carboxamide typically involves the formation of the triazole ring followed by its attachment to the xanthene moiety. This reaction can be catalyzed by copper (Cu(I)) to yield 1,2,3-triazoles under mild conditions . For the xanthene part, the synthesis often involves the condensation of appropriate aromatic aldehydes with resorcinol under acidic conditions .
Industrial Production Methods
Industrial production of such compounds may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,2,4-triazol-3-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles like amines, thiols, and halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can yield triazole N-oxides, while reduction can lead to the formation of triazoline derivatives .
Scientific Research Applications
N-(1H-1,2,4-triazol-3-yl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1H-1,2,4-triazol-3-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit enzymes such as aromatase, which is involved in the biosynthesis of estrogens . The triazole ring can form hydrogen bonds and other interactions with the active site of the enzyme, leading to its inhibition . This disruption of enzyme activity can result in the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
N-(1H-1,2,4-triazol-3-yl)-9H-xanthene-9-carboxamide can be compared with other triazole-containing compounds:
Fluconazole: A well-known antifungal agent that also contains a triazole ring.
Voriconazole: Another antifungal agent with a triazole moiety, known for its broad-spectrum activity.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer, which also features a triazole ring.
The uniqueness of this compound lies in its combination of the triazole and xanthene moieties, which can potentially lead to enhanced biological and photophysical properties compared to compounds containing only one of these groups .
Properties
IUPAC Name |
N-(1H-1,2,4-triazol-5-yl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c21-15(19-16-17-9-18-20-16)14-10-5-1-3-7-12(10)22-13-8-4-2-6-11(13)14/h1-9,14H,(H2,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNANUNSAOKCWMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(Cyclopentylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4029733.png)
![Ethyl 5-carbamoyl-4-methyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxylate](/img/structure/B4029746.png)
![2-ethyl-N-{3-[(2-ethylhexanoyl)amino]-2,2-dimethylpropyl}hexanamide](/img/structure/B4029757.png)


![15-methyl-17-[4-(1-piperidinylcarbonyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4029792.png)
![2-(2,4-Dichlorophenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B4029797.png)
![methyl (2S,4R)-4-(dimethylamino)-1-[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl]pyrrolidine-2-carboxylate](/img/structure/B4029804.png)
![N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methoxybenzamide](/img/structure/B4029818.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-3,5-dimethylpiperidine](/img/structure/B4029823.png)


